molecular formula C11H15F2NO B12963397 1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine

1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B12963397
M. Wt: 215.24 g/mol
InChI Key: AQGBXEXJKXEEAJ-UHFFFAOYSA-N
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Description

1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of difluoro and methoxy groups attached to a phenyl ring, along with a methylpropan-1-amine moiety

Preparation Methods

The synthesis of 1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2,5-difluoro-4-methoxybenzaldehyde with a suitable reagent to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction conditions to yield the corresponding alcohol.

    Amination: The final step involves the conversion of the alcohol to the desired amine through an amination reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The difluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

    Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The difluoro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.

Comparison with Similar Compounds

1-(2,5-Difluoro-4-methoxyphenyl)-2-methylpropan-1-amine can be compared with similar compounds such as:

  • 1-(2,5-Difluoro-4-methoxyphenyl)-2-phenylethanone
  • (2,5-Difluoro-4-methoxyphenyl)(piperidin-1-yl)methanone
  • (2,5-Difluoro-4-methoxyphenyl)(pyrrolidin-1-yl)methanone

These compounds share structural similarities but differ in their functional groups and overall chemical properties

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

1-(2,5-difluoro-4-methoxyphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H15F2NO/c1-6(2)11(14)7-4-9(13)10(15-3)5-8(7)12/h4-6,11H,14H2,1-3H3

InChI Key

AQGBXEXJKXEEAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1F)OC)F)N

Origin of Product

United States

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